3-Hydroxy-1-[(3-methylphenyl)methyl]-3-(1,4-oxazepan-4-ylmethyl)piperidin-2-one
Overview
Description
3-Hydroxy-1-[(3-methylphenyl)methyl]-3-(1,4-oxazepan-4-ylmethyl)piperidin-2-one is a complex organic compound with a unique structure that includes a piperidinone core, a hydroxy group, and an oxazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-[(3-methylphenyl)methyl]-3-(1,4-oxazepan-4-ylmethyl)piperidin-2-one typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the piperidinone core, followed by the introduction of the oxazepane ring and the hydroxy group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles may also be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-[(3-methylphenyl)methyl]-3-(1,4-oxazepan-4-ylmethyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The piperidinone core can be reduced to form a piperidine derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the piperidinone core may produce a piperidine derivative.
Scientific Research Applications
3-Hydroxy-1-[(3-methylphenyl)methyl]-3-(1,4-oxazepan-4-ylmethyl)piperidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-[(3-methylphenyl)methyl]-3-(1,4-oxazepan-4-ylmethyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group and the oxazepane ring play crucial roles in its biological activity, potentially interacting with enzymes or receptors to exert its effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-1-[(3-methylphenyl)methyl]piperidin-2-one: Lacks the oxazepane ring, which may affect its biological activity.
1-[(3-methylphenyl)methyl]-3-(1,4-oxazepan-4-ylmethyl)piperidin-2-one: Lacks the hydroxy group, which may influence its chemical reactivity and interactions.
Uniqueness
The presence of both the hydroxy group and the oxazepane ring in 3-Hydroxy-1-[(3-methylphenyl)methyl]-3-(1,4-oxazepan-4-ylmethyl)piperidin-2-one makes it unique compared to similar compounds
Properties
IUPAC Name |
3-hydroxy-1-[(3-methylphenyl)methyl]-3-(1,4-oxazepan-4-ylmethyl)piperidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-16-5-2-6-17(13-16)14-21-9-3-7-19(23,18(21)22)15-20-8-4-11-24-12-10-20/h2,5-6,13,23H,3-4,7-12,14-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMLYJCDBQQZIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCCC(C2=O)(CN3CCCOCC3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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